N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O2/c1-27(2)20(17-9-5-7-14-6-3-4-8-16(14)17)13-25-21(28)22(29)26-15-10-11-19(24)18(23)12-15/h3-12,20H,13H2,1-2H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPGNAWLRYISINN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide, identified by its CAS number 1421529-42-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₁₉ClFN₃O₃, with a molecular weight of 379.8 g/mol. The structure includes a chloro-fluorophenyl group and a dimethylamino-naphthalenyl moiety linked via an oxalamide functional group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉ClFN₃O₃ |
| Molecular Weight | 379.8 g/mol |
| CAS Number | 1421529-42-1 |
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that oxalamide derivatives can inhibit cancer cell proliferation. For instance, related Schiff base compounds have demonstrated significant cytotoxic effects against various cancer cell lines such as HeLa and MCF7 .
- Antimicrobial Properties : The compound's structure implies potential antimicrobial activity. Schiff bases and their metal complexes have shown varying degrees of antibacterial and antifungal activities against Gram-positive and Gram-negative bacteria .
The biological activity of this compound may be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The presence of the dimethylamino group enhances its lipophilicity, facilitating cellular uptake and subsequent interaction with target sites.
Case Study 1: Anticancer Activity
In a study focusing on similar oxalamide derivatives, researchers found that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of various Schiff bases, including those structurally related to this compound. Results indicated that some derivatives displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as antimicrobial agents .
Scientific Research Applications
The compound's unique structure suggests several potential biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects against diseases characterized by dysregulated metabolism. For instance, inhibition of enzymes like proteases or kinases might be explored for cancer treatment.
- Receptor Binding : It has the potential to bind to various receptors that modulate cellular signaling pathways. This interaction can influence processes such as cell proliferation and apoptosis, making it a candidate for cancer therapeutics.
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, potentially affecting bacterial growth or survival. Its structural features could enhance its efficacy against resistant strains of bacteria.
Research Findings
Several studies have investigated the biological activities of similar oxalamide compounds, providing insights into their mechanisms and potential applications:
Case Studies
- Antimicrobial Evaluation : A related study demonstrated that compounds with similar structural motifs showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 0.22 to 0.25 μg/mL, indicating strong efficacy against these pathogens.
- Cytotoxicity Assays : In vitro studies on cancer cell lines such as HT29 (colon cancer) and Jurkat T cells revealed that modifications in the oxalamide structure could enhance cytotoxic effects. Compounds with electron-donating groups exhibited improved activity, suggesting that N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide could similarly enhance antitumor effects.
| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Effective against biofilm formation |
| Antimicrobial | Escherichia coli | 0.22 - 0.25 | Significant resistance observed |
| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |
| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives with Varied Aromatic Substituents
Several oxalamide derivatives share the core oxalamide backbone but differ in substituents, leading to distinct properties:
- Compared to the target compound, S336’s smaller aromatic groups (dimethoxybenzyl, pyridyl) may enhance metabolic clearance, whereas the bulkier naphthalene and chloro-fluorophenyl groups in the target compound could prolong half-life but increase bioaccumulation risk.
- N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide: Structurally related to S336, this compound shares similar metabolic pathways and safety profiles (NOEL: 100 mg/kg bw/day; safety margin: 500 million) .
Table 1: Comparison of Oxalamide Derivatives
Analogous Chloro-Fluorophenyl and Naphthalene-Containing Compounds
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide: This acetamide derivative shares the 3-chloro-4-fluorophenyl and naphthalen-1-yl groups but lacks the oxalamide and dimethylamino moieties. Its crystal structure reveals a dihedral angle of 60.5° between aromatic rings, influencing packing via N–H···O hydrogen bonds .
Isoindolinone-Based Oxalamides (GMC Series)
Compounds like GMC-2 (N1-(3-chloro-4-fluorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) replace the naphthalene and dimethylamino groups with isoindolin-1,3-dione. These derivatives were synthesized for antimicrobial testing . The absence of the dimethylamino group in GMC-2 likely reduces solubility in polar solvents compared to the target compound, highlighting how substituents tailor applications (e.g., antimicrobial vs. receptor-targeted activity).
Toxicological and Metabolic Considerations
While toxicological data for the target compound are unavailable, structurally related oxalamides exhibit high safety margins due to efficient metabolism via hydrolysis or oxidative pathways . The bulky naphthalene group in the target compound could slow enzymatic degradation, necessitating specific studies to assess bioaccumulation risks.
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a 3-chloro-4-fluorophenyl group, a dimethylamino-substituted ethyl linker, and a naphthalen-1-yl moiety. The electron-withdrawing Cl and F substituents on the phenyl ring enhance electrophilic reactivity, while the dimethylamino group introduces basicity, influencing solubility and hydrogen-bonding potential. The naphthalene system contributes to π-π stacking interactions, critical for binding studies. Structural characterization via X-ray crystallography (e.g., space group P21/n, β = 110.83°) reveals a dihedral angle of 60.5° between aromatic rings, affecting molecular packing and intermolecular interactions .
Q. What spectroscopic and crystallographic methods are recommended for characterizing this compound?
- NMR : H/C NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 456.18).
- X-ray Diffraction : Resolves stereochemistry and crystal packing. Refinement with SHELXL (R-factor < 0.05) optimizes hydrogen-bonding networks (e.g., N–H···O interactions at 2.89 Å) .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm).
Q. What are the typical synthetic routes for this compound?
Synthesis involves multi-step coupling: (i) Condensation of 3-chloro-4-fluoroaniline with oxalyl chloride to form the N1-substituted oxalamide. (ii) Reaction of 2-(naphthalen-1-yl)ethylamine with dimethylamine and subsequent coupling to the oxalamide core. Critical parameters:
- Solvent: Dichloromethane or THF for intermediate stability.
- Catalysts: Triethylamine for acid scavenging.
- Yield optimization: Stepwise purification via column chromatography (hexane/EtOAc) .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
- Temperature Control : Maintain ≤273 K during amide coupling to suppress hydrolysis.
- Solvent Optimization : Use anhydrous DCM to prevent side reactions.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Workup Strategy : Quench with ice-cold HCl to precipitate impurities, followed by NaHCO wash to isolate the neutral product .
Q. How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?
- Data Collection : High-resolution (<1.0 Å) data from Mo-Kα radiation (λ = 0.71073 Å) reduces thermal motion artifacts.
- Hydrogen Bonding : Locate N–H···O interactions via difference Fourier maps (e.g., SHELXL’s ISOR and DFIX restraints).
- Challenges : Disordered naphthalene rings require PART instructions for occupancy refinement. Twinning (e.g., β angle ~110°) may necessitate using TWIN and BASF commands in SHELXL .
Q. How should contradictory bioactivity data across studies be analyzed?
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH 7.4, 37°C).
- Control Experiments : Use known inhibitors (e.g., neurokinin-1 receptor antagonists) to validate target engagement .
- Meta-Analysis : Apply multivariate regression to account for variables like solvent (DMSO% ≤0.1%) or cell line (HEK293 vs. HeLa).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
